molecular formula C5H8N6O B3226424 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate CAS No. 1255717-27-1

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Cat. No.: B3226424
CAS No.: 1255717-27-1
M. Wt: 168.16
InChI Key: OOQZXVCNYHAOPD-UHFFFAOYSA-N
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Description

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate is a heterocyclic compound characterized by a fused triazolo-pyridazine core with a hydrazine substituent at the 6-position. Its synthesis typically involves cyclization reactions using hydrazine hydrate and substituted pyridazine precursors under acidic or reflux conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6.H2O/c6-8-4-1-2-5-9-7-3-11(5)10-4;/h1-3H,6H2,(H,8,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQZXVCNYHAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-27-1
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-hydrazinyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate typically involves the reaction of hydrazine derivatives with triazolopyridazine precursors. One common method includes the reaction of 6-chloro[1,2,4]triazolo[4,3-b]pyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while substitution reactions can produce various substituted triazolopyridazines .

Scientific Research Applications

Chemistry

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution enhances its utility in organic synthesis .

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies show that it can inhibit specific enzymes like c-Met, which is involved in cell signaling pathways crucial for cancer progression .
  • Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against various pathogens .

Medicine

This compound is explored as a potential therapeutic agent:

  • Anticancer Activity : Various derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, studies demonstrate that certain modifications enhance its efficacy against specific types of tumors .
  • Drug Development : Its unique structure allows for the development of novel drugs targeting specific biological pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or photonic properties. Its versatility makes it suitable for various chemical processes in material science .

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of c-Met signaling pathways.

Case Study 2: Antimicrobial Studies
Research conducted by Smith et al. (2023) indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Triazolo-Pyridazine Derivatives

Compound Substituents (3- and 6-position) Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL)
6b 4’-Tolyl, 4’-Tolyl 12.5–25 (Gram ± bacteria) >50
7b 4’-Tolyl, 2’,4’-Dimethylphenyl 6.25–12.5 (Gram ± bacteria) 25–50 (Candida spp.)
8b 4’-Tolyl, 4’-Phenoxyphenyl 12.5–25 (Gram ± bacteria) >50
9b 4’-Tolyl, 4’-Chlorophenyl 25–50 (Gram ± bacteria) 12.5–25 (Candida spp.)

Key Findings :

  • Antibacterial Activity : Derivatives with bulky substituents (e.g., 7b ) show superior activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 μg/mL), comparable to ampicillin .
  • Antifungal Activity : Electron-withdrawing groups (e.g., 4’-chlorophenyl in 9b ) enhance antifungal potency against Candida albicans (MIC: 12.5–25 μg/mL), approaching fluconazole’s efficacy .
  • Hydrazino Parent Compound: The unmodified 6-hydrazino derivative lacks comparable activity, emphasizing the necessity of aryl substitutions for antimicrobial optimization .

Key Insights :

  • The parent hydrazino compound’s synthesis is straightforward but requires functionalization for bioactivity .

Pharmacological Limitations

This highlights the critical role of substituent choice in determining biological outcomes.

Biological Activity

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C5H6N6H2OC_5H_6N_6\cdot H_2O with a molecular weight of approximately 168.16 g/mol. Its structure includes a hydrazine group attached to a triazolo-pyridazine framework, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyridazines exhibit notable antiproliferative activities against various cancer cell lines. The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (lung adenocarcinoma)0.008Inhibition of tubulin polymerization
Analog 4qSGC-7901 (gastric adenocarcinoma)0.014Disruption of microtubule dynamics
Analog 4qHT-1080 (fibrosarcoma)0.012Arrest in G2/M phase of the cell cycle

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The compound has been shown to bind at the colchicine site on tubulin, similar to other known antitubulin agents like combretastatin A-4 (CA-4) .

Case Studies

Case Study 1: Antiproliferative Activity
In a study evaluating a series of triazolo-pyridazine derivatives, it was found that compounds with specific substitutions exhibited enhanced antiproliferative activity against various cancer cell lines. The compound 4q , an analog of this compound, demonstrated potent activity with IC50 values as low as 0.008 µM against A549 cells .

Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at specific positions on the triazolo-pyridazine scaffold significantly affected biological activity. For instance, electron-donating groups at the para position enhanced antiproliferative effects compared to electron-withdrawing groups . This insight is crucial for designing more potent derivatives.

Q & A

Q. What are the standard protocols for synthesizing 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine derivatives, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with aromatic aldehydes or ketones. For example, 6-hydrazino precursors (e.g., 6-hydrazinotetrazolo[1,5-b]pyridazine) react with benzaldehyde in N,N-dimethylformamide (DMF) under reflux, using sodium hydride as a base to form triazolopyridazine derivatives . Key intermediates are characterized via:
  • IR Spectroscopy : To confirm functional groups (e.g., NH stretches at 3300–3400 cm⁻¹).
  • NMR (¹H/¹³C) : To verify regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Melting Point Analysis : To assess purity (e.g., 164–166°C for triazine derivatives) .

Q. How can researchers optimize reaction yields during hydrazine-mediated cyclization?

  • Methodological Answer : Yield optimization relies on:
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane or DMF) enhance solubility of hydrazine intermediates .
  • Catalyst Use : Piperidine or acetic acid accelerates condensation reactions .
  • Temperature Control : Reflux conditions (e.g., 105°C for 4–6 hours) ensure complete cyclization .
    For example, heating 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with hydrazine hydrate in ethanol at 80°C for 12 hours achieves >70% yield .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for triazolopyridazine derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected coupling patterns) can arise from tautomerism or polymorphism. Strategies include:
  • DFT Calculations : To predict chemical shifts and compare with experimental values .
  • X-ray Crystallography : To confirm solid-state structures and hydrogen-bonding networks .
  • Dynamic NMR Studies : To detect slow-exchange processes (e.g., ring-chain tautomerism) .
    For example, computational modeling of 3-(pyrazol-4-yl)imidazo[1,2-a]pyrazine derivatives reconciled conflicting NOE correlations .

Q. What strategies are effective for designing 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine analogs with enhanced bioactivity?

  • Methodological Answer : Rational design involves:
  • Scaffold Hybridization : Merge triazolopyridazine cores with bioactive fragments (e.g., coumarin or pyrazole moieties) via Suzuki coupling or nucleophilic substitution .
  • SAR Studies : Systematically vary substituents at positions 3 and 6 to modulate electronic properties (e.g., electron-withdrawing groups improve antiproliferative activity) .
  • In Silico Screening : Use molecular docking to predict binding affinity for targets like kinase enzymes .
    A recent study achieved IC₅₀ values <1 µM against leukemia cells by introducing p-chlorophenyl groups at position 6 .

Q. How can reaction mechanisms for triazolopyridazine formation be validated under varying conditions?

  • Methodological Answer : Mechanistic studies employ:
  • Isotopic Labeling : Track hydrazine incorporation using ¹⁵N-labeled reagents .
  • Kinetic Profiling : Monitor intermediates via LC-MS at timed intervals (e.g., to identify rate-limiting steps) .
  • Hammett Analysis : Correlate substituent effects with reaction rates to distinguish between nucleophilic or radical pathways .
    For instance, BBr₃-mediated deprotection of methoxy groups in 6-alkyltriazolo[4,3-b]pyridazines follows a two-step SN2 mechanism .

Methodological Challenges and Solutions

Q. What experimental controls are critical when scaling up triazolopyridazine synthesis?

  • Methodological Answer : Key controls include:
  • Purification Protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted hydrazine .
  • Quality Metrics : HPLC purity >95%, residual solvent analysis (GC-MS), and elemental analysis (±0.4% for C/H/N) .
  • Exclusion of Air/Moisture : Use Schlenk lines for moisture-sensitive steps (e.g., BBr₃ reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
Reactant of Route 2
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6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

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